4-Methylpentane-2-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpentane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDICPXQQCPKMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methylpentane 2 Sulfonyl Chloride
Established Preparative Routes to Alkyl Sulfonyl Chlorides: A Critical Overview
The synthesis of alkyl sulfonyl chlorides, including 4-methylpentane-2-sulfonyl chloride, has traditionally relied on a set of well-established chemical transformations. These methods, while effective, each possess distinct advantages and limitations.
Direct Chlorosulfonation Approaches to the Sulfonyl Chloride Moiety
Direct chlorosulfonation involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto an alkane backbone. This is a powerful method for creating a carbon-sulfur bond directly from a carbon-hydrogen bond. The reaction of an alkane with chlorosulfonic acid is a primary example of this approach. The nature of the electrophilic species in this reaction can vary with temperature. At elevated temperatures, sulfur trioxide (SO₃) is generated, which acts as the electrophile, leading to sulfonation products. stackexchange.com Conversely, at lower temperatures, the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is formed through the self-ionization of chlorosulfonic acid. stackexchange.com This electrophile then attacks the alkane, typically via a radical mechanism for non-activated C-H bonds, to yield the corresponding alkanesulfonyl chloride. libretexts.orgbyjus.comucalgary.ca
The halogenation of alkanes is a substitution reaction where a C-H bond is cleaved and a new C-X bond is formed. libretexts.orgbyjus.com For the synthesis of this compound, this would involve the reaction of 4-methylpentane with a suitable chlorosulfonating agent. The reaction proceeds via a radical chain mechanism, which includes initiation, propagation, and termination steps. ucalgary.ca
Table 1: Key Aspects of Direct Chlorosulfonation
| Feature | Description |
|---|---|
| Reactants | Alkane (e.g., 4-methylpentane), Chlorosulfonating agent (e.g., Chlorosulfonic acid) |
| Mechanism | Typically a radical chain mechanism for alkanes. ucalgary.ca |
| Electrophile | SO₂Cl⁺ at lower temperatures. stackexchange.com |
| Conditions | Requires initiation by heat or light. libretexts.org |
| Challenges | Potential for multiple substitutions leading to product mixtures. libretexts.org |
Oxidative Chlorination of Organosulfur Precursors (e.g., Thiols, Disulfides, Isothiouronium Salts)
Oxidative chlorination is a widely employed and versatile strategy for the synthesis of sulfonyl chlorides from various organosulfur precursors. This approach avoids the direct and sometimes harsh conditions of chlorosulfonating alkanes.
Thiols and Disulfides: A common method involves the oxidation of thiols (R-SH) or disulfides (R-S-S-R) in the presence of a chlorine source. A variety of reagent systems have been developed for this transformation, offering mild conditions and high yields. For instance, the combination of hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄) has proven to be a highly reactive and efficient system for the direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgthieme-connect.com These reactions are often rapid, occurring at room temperature, and provide products with high purity. organic-chemistry.orgorganic-chemistry.org
Other effective reagents for the oxidative chlorination of thiols and disulfides include a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, which offers a mild and efficient route to sulfonyl chlorides in excellent yields. organic-chemistry.orgacs.org N-Chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid also provides a smooth oxidation of various thiol derivatives to sulfonyl chlorides. organic-chemistry.orgresearchgate.net
Isothiouronium Salts: S-alkyl isothiourea salts, which are readily prepared from alkyl halides and thiourea, are excellent precursors for alkanesulfonyl chlorides. organic-chemistry.orgorgsyn.orgresearchgate.netresearchgate.net These salts can be converted to sulfonyl chlorides via oxidative chlorosulfonation using reagents like sodium hypochlorite (B82951) (bleach), N-chlorosuccinimide, or sodium chlorite (B76162) (NaClO₂). organic-chemistry.orgorganic-chemistry.org These methods are often favored for being environmentally and worker-friendly, using readily available reagents, and allowing for simple purification without the need for chromatography. organic-chemistry.org
Table 2: Reagent Systems for Oxidative Chlorination of Organosulfur Precursors
| Precursor | Reagent System | Key Advantages |
|---|---|---|
| Thiols, Disulfides | H₂O₂ / SOCl₂ | Highly reactive, rapid reaction times, excellent yields. organic-chemistry.orgorganic-chemistry.org |
| Thiols, Disulfides | H₂O₂ / ZrCl₄ | Excellent yields, short reaction times, mild conditions. organic-chemistry.orgthieme-connect.com |
| Thiols, Disulfides | Nitrate Salt / Chlorotrimethylsilane | Mild, efficient, high purity products. organic-chemistry.orgacs.org |
| Thiols | N-Chlorosuccinimide (NCS) / HCl | Good yields, smooth oxidation. organic-chemistry.orgresearchgate.net |
| S-Alkyl Isothiourea Salts | NaClO₂ / HCl | Convenient, safe, environmentally benign, high yields. organic-chemistry.orgorganic-chemistry.org |
| S-Alkyl Isothiourea Salts | Bleach | Clean, economic, simple, safe. organic-chemistry.org |
Conversion of Sulfonic Acids and Their Salts to Sulfonyl Chlorides
Another fundamental route to sulfonyl chlorides is the conversion of pre-existing sulfonic acids (R-SO₃H) or their salts. This method is particularly useful when the corresponding sulfonic acid is readily available. Traditional reagents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.net However, these reagents can be harsh and may not be suitable for sensitive substrates.
More contemporary and milder reagents have been developed. For example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has been used as a chlorinating agent to convert sulfonic acids to sulfonyl chlorides under neutral conditions. researchgate.net Similarly, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been introduced as a valuable chlorinating agent for the conversion of sulfonic acids under solvent-free conditions at room temperature, offering high efficiency and easy product isolation. lookchem.comorganic-chemistry.org The reaction of sulfonic acid salts, such as sodium sulfonates, with a halogen substitution reagent like oxalyl chloride can also be facilitated by a catalytic amount of water. google.com
Development of Novel and Efficient Preparative Strategies for this compound
Recent research has focused on developing more sustainable, efficient, and selective methods for the synthesis of sulfonyl chlorides, which are applicable to the preparation of this compound.
Photochemical and Catalytic Methods for Sulfonyl Chloride Formation
Photocatalysis has emerged as a powerful tool in synthetic chemistry, enabling diverse organic reactions under mild conditions. nih.gov Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), have been successfully employed to produce sulfonyl chlorides from arenediazonium salts with visible light irradiation at room temperature. nih.govacs.org This method demonstrates high functional group tolerance and offers a sustainable alternative to traditional methods like the Meerwein chlorosulfonylation. nih.gov
Furthermore, chromoselective synthesis using potassium poly(heptazine imide) allows for the selective formation of sulfonyl chlorides, aryl chlorides, or diaryl disulfides from the same S-arylthioacetate precursor simply by varying the wavelength of the incident light. nih.gov While these methods have been primarily demonstrated for aromatic systems, the principles of photocatalysis hold promise for the development of novel routes to alkyl sulfonyl chlorides. Palladium-catalyzed cross-coupling reactions also represent a modern approach to forming C-S bonds, which can be precursors to sulfonyl chlorides. researchgate.net
Exploration of Alternative Chlorinating Agents and Conditions
The quest for milder and more selective chlorinating agents is ongoing. N-chloroamides are a class of dual-functional reagents that have been utilized for the oxidative chlorination of thiols and disulfides under mild conditions. researchgate.net Examples include N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and trichloroisocyanuric acid (TCCA). researchgate.netlookchem.com These reagents offer compatibility with various functional groups, although atom economy can be a drawback. researchgate.net
The use of sulfuryl chloride (SO₂Cl₂) has also been explored, though it can be ineffective in cleaving the C-S bond required for sulfonyl chloride formation from certain precursors. lookchem.com The development of one-pot syntheses, where a thiol is converted directly to a sulfonamide by in-situ formation of the sulfonyl chloride followed by reaction with an amine, represents an efficient and atom-economical strategy. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org Such procedures often utilize reagents like H₂O₂/SOCl₂ or NCS. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₆H₁₃ClO₂S |
| 4-methylpentane | C₆H₁₄ |
| Benzyl chloride | C₇H₇Cl |
| Carbon tetrachloride | CCl₄ |
| Chloroform | CHCl₃ |
| Chlorosulfonic acid | HSO₃Cl |
| Chlorotrimethylsilane | C₃H₉ClSi |
| Cyanuric chloride | C₃Cl₃N₃ |
| Diethylamine | C₄H₁₁N |
| Ethanol | C₂H₆O |
| Ethylamine | C₂H₇N |
| Hydrogen peroxide | H₂O₂ |
| Methyl chloride | CH₃Cl |
| N-chlorosuccinimide | C₄H₄ClNO₂ |
| Oxalyl chloride | C₂Cl₂O₂ |
| Phenylmethanesulfonyl chloride | C₇H₇ClO₂S |
| Phenylthioacetate | C₈H₈OS |
| Phosphorus oxychloride | POCl₃ |
| Potassium poly(heptazine imide) | K₆(C₆N₇)₂ |
| S-benzyl isothiouronium chloride | C₈H₁₁ClN₂S |
| Sodium chlorite | NaClO₂ |
| Sodium hypochlorite | NaClO |
| Sulfur dioxide | SO₂ |
| Sulfur trioxide | SO₃ |
| Sulfuryl chloride | SO₂Cl₂ |
| Thionyl chloride | SOCl₂ |
| Thiophenol | C₆H₆S |
| Thiourea | CH₄N₂S |
| Trichloroisocyanuric acid | C₃Cl₃N₃O₃ |
Automated and Continuous Synthesis Protocols for Scalable Production
The transition from traditional batch processing to automated and continuous synthesis represents a significant advancement in the production of sulfonyl chlorides, including this compound. These modern protocols offer enhanced safety, consistency, and spacetime yields, making them ideal for scalable industrial production.
Continuous flow chemistry, in particular, addresses many of the challenges associated with conventional sulfonyl chloride synthesis, which often involves highly exothermic reactions and difficult-to-handle reagents. rsc.org A key strategy involves the oxidative chlorination of corresponding thiols or disulfides. In one approach, 1,3-dichloro-5,5-dimethylhydantoin (DCH) is employed as a dual-function reagent for this transformation within a continuous flow system. rsc.org This method allows for precise control over reaction parameters such as temperature and residence time, which improves the safety profile by preventing thermal runaway. rsc.org The use of a small volume reactor (e.g., 639 μL) can achieve a remarkably high space–time yield, demonstrating the efficiency of this approach for both aliphatic and aromatic substrates. rsc.org
For larger-scale manufacturing, automated systems utilizing multiple continuous stirred-tank reactors (CSTRs) have been developed. mdpi.com Such a system can produce multi-hundred-gram quantities of aryl sulfonyl chlorides, and the principles are applicable to aliphatic analogs. mdpi.comresearchgate.net The process involves careful selection of equipment to handle corrosive reagents like chlorosulfonic acid at elevated temperatures. mdpi.com Automation is integrated through real-time data monitoring from gravimetric balances, which measure CSTR fill levels and pumping performance, feeding information to feedback controllers. mdpi.com This level of automation leads to significant improvements in process reliability and consistency. mdpi.com
While scaling up can sometimes lead to a decrease in total percentage yield, the spacetime yield in continuous processes is often significantly improved compared to optimized batch conditions. For instance, a continuous flow process was reported to have a spacetime yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of a comparable optimized batch process (0.072 g mL⁻¹ h⁻¹). mdpi.com The table below summarizes comparative data from batch and continuous flow processes for sulfonyl chloride synthesis.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Sulfonyl Chlorides
| Parameter | Optimized Batch Process (SU-2) | Continuous Flow Process (Run 4) |
| Scale | ~65 g | 500 g |
| Time | 6.5 h | 12 h |
| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |
| Reference | mdpi.com | mdpi.com |
This interactive table allows for the comparison of key performance indicators between batch and continuous manufacturing protocols.
Asymmetric Synthesis of Enantiomerically Enriched this compound
This compound possesses a stereogenic center at the carbon atom bonded to the sulfonyl chloride group. The synthesis of enantiomerically enriched or pure enantiomers of such chiral sulfonyl compounds is of significant interest, as different enantiomers can exhibit distinct biological activities. nih.gov Asymmetric synthesis provides the tools to selectively produce one enantiomer over the other. researchgate.net Methodologies for achieving this can be broadly categorized into two main approaches: enantioselective routes that build the chiral center from a precursor and the resolution of a pre-formed racemic mixture.
Enantioselective Routes through Chiral Precursors
Enantioselective synthesis aims to create the desired stereocenter with a specific configuration. This is often achieved by using chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction.
One powerful strategy involves the catalytic asymmetric synthesis of chiral sulfinyl compounds, which can be precursors to sulfonyl chlorides. researchgate.net For example, the asymmetric condensation of pro-chiral sulfinates with alcohols can be catalyzed by chiral organocatalysts like pentanidium to produce enantioenriched sulfinate esters. ntu.edu.sg These chiral sulfinates can then be further manipulated to form the target sulfonyl chloride while retaining stereochemical integrity.
Another approach is the palladium-catalyzed asymmetric annulation of vinylethylene carbonates with sulfinylanilines, which provides access to chiral thio-oxazolidinones with high enantioselectivity. researchgate.net While not a direct synthesis of this compound, these methods highlight the principle of using sophisticated catalytic systems to construct chiral sulfur-containing molecules. researchgate.net The utility of such methods is demonstrated in the synthesis of complex molecules where control of stereochemistry is crucial. rsc.org
Table 2: Examples of Catalytic Asymmetric Synthesis for Chiral Sulfur Compounds
| Reaction Type | Catalyst/Auxiliary | Product Type | Enantioselectivity (ee) | Reference |
| Asymmetric Condensation | Pentanidium | Sulfinate Ester | High | ntu.edu.sg |
| Pd-Catalyzed [3+2] Annulation | Palladium Complex | Thio-oxazolidinone | High | researchgate.net |
| SmI₂-mediated Reductive Cyclization | (4S,5R)-4,5-diphenyloxazolidin-2-one | Phthalide | Up to 99% | nih.gov |
This interactive table showcases different catalytic systems used to achieve high enantioselectivity in the synthesis of chiral molecules.
Chiral Resolution Techniques for Racemic Mixtures
When an enantioselective synthesis is not feasible or desired, a racemic mixture (a 1:1 mixture of both enantiomers) can be synthesized and subsequently separated. This separation process is known as chiral resolution.
A highly effective method for chiral resolution is preparative chiral chromatography. nih.gov In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method has been successfully used to resolve racemic mixtures of chiral sulfinyl compounds. nih.gov
For example, the resolution of a racemic pyridazinone derivative with a sulfur stereocenter was achieved using columns such as Chiralcel OD-R, OD-H, and Chiralpak AD. nih.gov This approach was successfully scaled up to a preparative level, demonstrating its viability for obtaining significant quantities of pure enantiomers. nih.gov The separated enantiomers can then be analyzed to determine their absolute configuration, often using techniques like X-ray crystallography. nih.gov This combination of resolution and analysis is critical for evaluating the specific properties of each enantiomer. nih.gov
Reactivity and Mechanistic Investigations of 4 Methylpentane 2 Sulfonyl Chloride in Complex Organic Reactions
Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Group
The core reactivity of 4-methylpentane-2-sulfonyl chloride is centered on nucleophilic substitution at the electron-deficient sulfur atom. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. fiveable.me The chloride ion is an effective leaving group, facilitating these substitution reactions. fiveable.me
Formation of Sulfonate Esters: Mechanistic Insights and Scope
The reaction of this compound with alcohols is the primary method for forming the corresponding sulfonate esters. This transformation is crucial as it converts a poorly leaving hydroxyl group of an alcohol into a highly effective sulfonate leaving group, comparable to a halide. periodicchemistry.com
Mechanistic Insights: The reaction proceeds via a nucleophilic attack by the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This process is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. periodicchemistry.comyoutube.com One proposed mechanism involves a direct SN2-type displacement of the chloride by the alcohol. youtube.com An alternative pathway, particularly when pyridine is used as a catalyst, involves the initial formation of a more reactive sulfonylpyridinium salt intermediate, which is then attacked by the alcohol. youtube.com A key feature of this reaction is that it occurs at the oxygen atom of the alcohol, meaning the stereochemical integrity of any chiral center in the alcohol is retained in the resulting sulfonate ester. youtube.com
Scope: The reaction is broad in scope, accommodating a wide variety of primary and secondary alcohols. The resulting 4-methylpentane-2-sulfonate esters are valuable intermediates for subsequent substitution or elimination reactions.
Table 1: Examples of Sulfonate Ester Formation This table illustrates the expected products from the reaction of this compound with various alcohols, based on general sulfonyl chloride reactivity.
| Alcohol Reactant | Product (Sulfonate Ester) |
|---|---|
| Methanol | Methyl 4-methylpentane-2-sulfonate |
| (R)-Butan-2-ol | (R)-butan-2-yl 4-methylpentane-2-sulfonate |
| Cyclohexanol | Cyclohexyl 4-methylpentane-2-sulfonate |
| Benzyl alcohol | Benzyl 4-methylpentane-2-sulfonate |
Generation of Sulfones: Methodologies and Applications
Sulfones are another important class of organosulfur compounds that can be synthesized from sulfonyl chlorides. These compounds are valued for their chemical stability and find use as functional groups in medicinal chemistry and materials science. nih.gov
Methodologies: A primary method for generating sulfones from this compound involves the Friedel-Crafts sulfonylation of aromatic compounds. In this reaction, an electron-rich aromatic ring acts as the nucleophile, attacking the sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction results in the formation of an aryl alkyl sulfone. Another powerful method involves the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents or organocuprates. This approach allows for the formation of a new carbon-sulfur bond, connecting the 4-methylpentan-2-sulfonyl group to a wide variety of alkyl or aryl fragments.
Applications: The resulting sulfones are typically stable, crystalline solids. The sulfonyl group is a strong electron-withdrawing group and can be used to modify the electronic properties of a molecule. Diaryl sulfones and alkyl aryl sulfones are common structural motifs in various biologically active compounds.
Table 3: Potential Methods for Sulfone Generation This table outlines potential synthetic routes to sulfones starting from this compound.
| Reactant | Catalyst/Conditions | Product (Sulfone) |
|---|---|---|
| Benzene | AlCl3 (Lewis Acid) | (4-methylpentan-2-yl)(phenyl)sulfone |
| Phenylmagnesium bromide | Grignard Reaction | (4-methylpentan-2-yl)(phenyl)sulfone |
| Toluene | AlCl3 (Lewis Acid) | (4-methylpentan-2-yl)(p-tolyl)sulfone |
Reactions with Unsaturated Organic Substrates
Beyond simple substitution, sulfonyl chlorides can engage in more complex reactions with unsaturated systems like alkenes and alkynes. These reactions can proceed through various mechanisms, including cycloadditions and addition reactions, expanding the synthetic utility of this compound. magtech.com.cn
Annulation Reactions and Cycloadditions
While sulfonyl chlorides themselves are not typical dienes or dienophiles, they can participate in annulation and cycloaddition reactions under specific conditions. magtech.com.cn For instance, in the presence of a base, sulfonyl chlorides can generate highly reactive sulfene (B1252967) intermediates (R2C=SO2) via elimination of HCl. These sulfenes can then undergo [2+2] cycloadditions with electron-rich alkenes (like enamines) to form four-membered thietane-1,1-dioxide rings. magtech.com.cn Furthermore, certain sulfonyl chlorides can be incorporated into molecules that then undergo intramolecular [4+2] cycloadditions (Diels-Alder reactions), demonstrating the versatility of the sulfonyl group in constructing complex cyclic systems. mdpi.com
Radical Processes and Ionic Additions
This compound can be expected to undergo both radical and ionic additions to unsaturated substrates.
Radical Processes: In the presence of a radical initiator (e.g., AIBN) or under photochemical conditions, the sulfur-chlorine bond can undergo homolytic cleavage. The resulting sulfonyl radical can add across an alkene double bond. This process, known as radical addition, typically proceeds in an anti-Markovnikov fashion, with the sulfonyl group adding to the less substituted carbon of the double bond.
Ionic Additions: The addition of sulfonyl chlorides across double and triple bonds can also occur via an ionic mechanism, often catalyzed by Lewis acids. This reaction, known as chlorosulfonylation, involves the electrophilic attack of the sulfonyl group on the unsaturated bond, leading to a carbocationic intermediate which is then trapped by the chloride ion. magtech.com.cn The regioselectivity of this addition is governed by the stability of the intermediate carbocation, generally following Markovnikov's rule. For example, reaction with an alkene like 2-methylpropene would be expected to form a tertiary carbocation, which is then captured by the chloride.
Rearrangement and Elimination Reactions Facilitated by this compound
This compound is not typically a direct participant in rearrangement or elimination reactions itself, but it is an essential facilitator for these transformations. Its primary role is to convert a poor leaving group, such as a hydroxyl group (-OH) in an alcohol, into a sulfonate ester. This resulting sulfonate is an excellent leaving group because its negative charge is stabilized by resonance, making it a very weak base. masterorganicchemistry.com
Once the alcohol is converted to its corresponding sulfonate ester (e.g., a 4-methylpentane-2-sulfonate), the molecule is primed for subsequent reactions. masterorganicchemistry.com
Elimination Reactions: In the presence of a non-nucleophilic base, the sulfonate ester can undergo an elimination reaction (e.g., E2 mechanism) to form an alkene. The regioselectivity of this elimination (i.e., the Zaitsev vs. Hofmann product) would be determined by the structure of the substrate and the steric bulk of the base used.
Rearrangement Reactions: If the substrate is subjected to conditions favoring a carbocation intermediate (e.g., solvolysis in a polar, non-nucleophilic solvent, favoring an E1 or SN1 pathway), the departure of the sulfonate leaving group can lead to the formation of a carbocation. msu.edu This carbocation can then undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation before the final product is formed through elimination or substitution. msu.edulibretexts.org For example, the initial formation of a secondary carbocation could rearrange to a more stable tertiary carbocation if the substrate's structure allows. msu.edu
The specific pathway—direct elimination, or substitution with or without rearrangement—is dictated by the substrate's structure, the reaction conditions (solvent, temperature), and the nature of the base or nucleophile employed. masterorganicchemistry.commsu.edu
Computational and Theoretical Studies of Reaction Mechanisms
While no specific computational studies focused solely on this compound were found in the reviewed literature, theoretical methods are indispensable tools for investigating the reaction mechanisms of the broader sulfonyl chloride class. These studies provide deep insights into reaction pathways, transition state geometries, and the factors governing reactivity and selectivity.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. For reactions involving sulfonyl chlorides, DFT calculations can map out the entire energy profile of a proposed mechanism. This includes identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.com
For instance, in studies on the nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides, DFT calculations have been used to distinguish between different possible mechanisms, such as a concerted SN2-type mechanism or a stepwise addition-elimination pathway. mdpi.com These calculations reveal that the mechanism can change based on the nature of the nucleophile and the substituents on the sulfonyl chloride. mdpi.com For a hypothetical SN2 reaction of this compound with a nucleophile, DFT could be used to calculate the activation energy, which is the energy barrier the reactants must overcome to reach the transition state.
Illustrative DFT Data for a Generic Sulfonyl Chloride Reaction This table presents hypothetical energy values to illustrate the type of data obtained from DFT calculations for a nucleophilic substitution reaction. These values are not specific to this compound.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Sulfonyl Chloride + Nucleophile) | 0 | Starting energy level |
| Transition State | +15 | Peak of the energy barrier |
| Products | -10 | Final energy level of the stable products |
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insight into the conformational landscape and flexibility of a molecule. mdpi.comnih.gov For a molecule like this compound, which has a flexible alkyl chain, MD simulations could be employed to determine its preferred three-dimensional conformations in different environments (e.g., in various solvents). nih.gov
The conformational preferences of the isobutyl group (-CH2CH(CH3)2) and the orientation of the sulfonyl chloride group can influence the molecule's reactivity by affecting the steric accessibility of the electrophilic sulfur atom. nih.gov Understanding the dynamic behavior of the molecule can help rationalize why it might favor certain reaction pathways over others. mdpi.com Although no specific MD studies on this compound are available, the methodology is a standard approach for such conformational analysis. nih.gov
Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pearson.com
For this compound, the key interaction in its reactions with nucleophiles involves the nucleophile's HOMO and the sulfonyl chloride's LUMO.
LUMO: The Lowest Unoccupied Molecular Orbital of this compound would be primarily located on the highly electrophilic sulfur atom and the S-Cl bond. This indicates that the sulfur atom is the primary site for nucleophilic attack.
HOMO: The Highest Occupied Molecular Orbital would likely be associated with the lone pairs on the oxygen and chlorine atoms.
FMO analysis helps explain why nucleophiles attack the sulfur atom and provides a basis for understanding how substituents on the alkyl chain or changes to the nucleophile could alter the molecule's reactivity by raising or lowering the energy of these frontier orbitals.
Solvent Effects and Catalysis in this compound Transformations
The choice of solvent and the use of catalysts are critical in controlling the outcome of reactions involving sulfonyl chlorides.
Solvent Effects: The polarity of the solvent can dramatically influence reaction rates. nih.govresearchgate.net For nucleophilic substitution reactions that proceed through a charged or highly polar transition state, polar solvents can offer better stabilization, thereby lowering the activation energy and accelerating the reaction. Conversely, in some cases, strong solvation of the nucleophile in polar protic solvents can decrease its nucleophilicity and slow the reaction. Studies on the reactions of similar compounds, like trimethylsulfonium (B1222738) salts, have shown that increasing solvent polarity can significantly alter the activation free energy. nih.gov
General Impact of Solvent Type on Reactions of Polar Reagents
| Solvent Type | Typical Polarity | Effect on Charged Intermediates/Transition States | General Impact on SN1/E1 Rates | General Impact on SN2/E2 Rates |
|---|---|---|---|---|
| Protic (e.g., Water, Ethanol) | High | Strong stabilization | Increases | Can decrease due to nucleophile solvation |
| Aprotic Polar (e.g., DMSO, Acetone) | High | Good stabilization | Increases | Significantly increases |
Catalysis: In many reactions where a sulfonyl chloride is used to convert an alcohol to a sulfonate ester, a weak, non-nucleophilic base like pyridine or triethylamine is added. masterorganicchemistry.com This base acts as a catalyst by neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Removing the acidic byproduct prevents potential side reactions and drives the equilibrium towards the formation of the desired sulfonate ester. masterorganicchemistry.com
Applications of 4 Methylpentane 2 Sulfonyl Chloride in Advanced Synthetic Transformations
Utilization as a Versatile Sulfonylation Reagent
4-Methylpentane-2-sulfonyl chloride serves as a key reagent for introducing the 4-methylpentane-2-sulfonyl group into various molecules. This process, known as sulfonylation, is fundamental in modifying the reactivity and properties of organic substrates. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to attack by nucleophiles.
One of the most powerful applications of sulfonyl chlorides, including this compound, is the conversion of poor leaving groups, such as hydroxyl groups in alcohols, into excellent ones. periodicchemistry.com The reaction of an alcohol with a sulfonyl chloride in the presence of a base (like pyridine) yields a sulfonate ester. youtube.com This transformation is crucial because the resulting sulfonate anion is a very stable species and, therefore, a highly effective leaving group in nucleophilic substitution (SN2) and elimination (E2) reactions. periodicchemistry.compearson.com
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of this compound, displacing the chloride ion. youtube.comlibretexts.org The stereochemical configuration of the carbon atom bearing the hydroxyl group is retained during the formation of the sulfonate ester, as the C-O bond is not broken in this step. youtube.com This allows for precise control over stereochemistry in subsequent substitution reactions, where inversion of configuration typically occurs.
By converting an alcohol into a 4-methylpentan-2-sulfonate ester, its reactivity is effectively transformed to be similar to that of an alkyl halide, enabling a wide range of subsequent chemical modifications. periodicchemistry.com
This compound can react directly with carbon nucleophiles, such as organometallic reagents or enolates, to form sulfones. Sulfones are a significant class of compounds in organic synthesis and medicinal chemistry due to the versatile reactivity of the sulfonyl group. magtech.com.cn For example, the reaction with a Grignard reagent or an organolithium compound would lead to the formation of a C-S bond, yielding a new sulfone.
Furthermore, recent advancements have enabled the direct sulfonylation of activated C-H bonds. While much of this research focuses on arylsulfonyl chlorides, the principles can be extended to alkylsulfonyl chlorides. These reactions often proceed via radical mechanisms, where a sulfonyl radical, generated from the sulfonyl chloride, adds to an unsaturated system or an activated C-H bond. magtech.com.cn The resulting sulfones are valuable intermediates; for instance, α-sulfonyl carbanions are important nucleophiles in the formation of carbon-carbon bonds.
Role in Protecting Group Chemistry: Research and Development
Sulfonyl chlorides are widely used to install protecting groups on amines. sigmaaldrich.com Reaction of this compound with a primary or secondary amine yields a sulfonamide. This functional group is exceptionally stable under a vast range of conditions, including strongly acidic and basic environments, making the 4-methylpentan-2-sulfonyl group a robust protector for the amine functionality. researchgate.net The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom it is attached to.
The primary challenge with many alkylsulfonyl protecting groups is the harsh conditions often required for their removal. strath.ac.uk Research in protecting group chemistry has thus focused on developing sulfonyl groups that can be cleaved under milder, more specific conditions. This has led to the development of specialized reagents like 2-nitrobenzenesulfonyl chloride (nosyl chloride) and 4-cyanobenzenesulfonyl chloride. nih.govacs.org The resulting nosylamides and cyano-sulfonamides can be cleaved selectively using thiolates in a nucleophilic aromatic substitution-based mechanism, conditions that leave more robust sulfonamides untouched. acs.org
While this compound forms a very stable sulfonamide, its application as a protecting group is best suited for synthetic routes where this robustness is a key requirement and harsh deprotection methods (e.g., using dissolving metal reductions) are viable. strath.ac.uk
| Sulfonyl Protecting Group | Common Abbreviation | Typical Cleavage Conditions | Key Features |
|---|---|---|---|
| p-Toluenesulfonyl | Ts | Strong acid (HBr, TFA), dissolving metals (Na/NH₃) | Very stable, common, crystalline derivatives. |
| Methanesulfonyl | Ms | Strong acid, dissolving metals | Stable, less bulky than Ts. |
| 2-Nitrobenzenesulfonyl | Ns | Thiolates (e.g., PhSH, K₂CO₃) | Cleaved under mild, orthogonal conditions (Fukuyama Amine Synthesis). |
| 4-Cyanobenzenesulfonyl | Cys | Thiolates (e.g., thiophenol, Cs₂CO₃) | Similar mild cleavage to Ns, offers alternative selectivity. acs.org |
| 4-Methylpentane-2-sulfonyl | - | Harsh conditions (e.g., dissolving metals) expected | Forms a highly robust, sterically hindered sulfonamide. |
Application as a Chiral Auxiliary in Asymmetric Synthesis
The presence of a stereocenter at the C2 position of this compound (once the chlorine is substituted) means that if the reagent can be prepared in an enantiomerically pure form, it holds significant potential as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. harvard.edu In a hypothetical application, an enantiopure form of this compound could be reacted with a prochiral molecule, such as a ketone via its enolate, or with a molecule containing a chiral handle, like a chiral amine.
For instance, reacting an enantiopure sulfonyl chloride with an achiral amine would produce a chiral sulfonamide. This sulfonamide could then be used in reactions where its inherent chirality directs the approach of reagents, leading to a diastereoselective outcome. Research has shown that chiral N-sulfonyl imines, which are derived from sulfonyl chlorides and aldehydes, undergo diastereoselective additions of nucleophiles, controlled by the chiral sulfonyl group or other chiral elements in the molecule. researchgate.net This demonstrates the principle that a chiral sulfonyl moiety can effectively control stereochemistry. After the desired transformation, the auxiliary is typically cleaved and can, in principle, be recovered.
A cornerstone of modern asymmetric synthesis is the use of chiral ligands that coordinate to a metal center to create a chiral catalyst. sandiego.eduacs.orgnih.gov Such catalysts can then produce a large amount of an enantiomerically enriched product from a prochiral substrate.
An enantiomerically pure form of this compound could serve as a building block for novel chiral ligands. By reacting the sulfonyl chloride with a molecule containing both a nucleophilic group (like an amine or alcohol) and another coordinating atom (like phosphorus or another nitrogen), a chiral ligand could be synthesized. For example, reaction with a chiral amino-phosphine could yield a bidentate P,N-ligand incorporating the chiral 4-methylpentan-2-sulfonyl backbone. The steric and electronic properties of this backbone would influence the chiral environment around the metal center, potentially leading to high enantioselectivity in catalytic reactions such as hydrogenations, cross-couplings, or cycloadditions. acs.org Recent studies have highlighted the successful use of cooperative catalysis, where a chiral nickel catalyst and a sulfonyl chloride-derived radical precursor work together to generate α-C chiral sulfones with excellent enantioselectivity, underscoring the compatibility of sulfonyl groups within advanced catalytic systems. rsc.org
| Entry | Nucleophile | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | (Z)-crotylBF₃K | BF₃·OEt₂ | 85 | 95:5 |
| 2 | (E)-crotylBF₃K | BF₃·OEt₂ | 82 | 4:96 |
| 3 | (Z)-crotylBF₃K | TiCl₄ | 75 | 98:2 |
| 4 | (E)-crotylBF₃K | TiCl₄ | 79 | 3:97 |
Table based on representative data for additions to α-alkoxy N-tosyl imines, demonstrating stereochemical control. researchgate.net
Precursor to Structurally Diverse Sulfonated Compounds of Research Interest
The primary application of sulfonyl chlorides in organic synthesis is as a precursor for the formation of sulfonamides and sulfonate esters through reactions with nucleophiles like amines and alcohols, respectively. researchgate.netucl.ac.uk This reactivity is fundamental to the synthesis of a wide array of structurally diverse sulfonated compounds.
Sulfonamide Synthesis: The reaction of this compound with primary or secondary amines is expected to yield the corresponding N-substituted sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in a variety of therapeutic agents. researchgate.net The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride.
Table 1: Representative Sulfonamide Synthesis
| Amine Nucleophile | Resulting Sulfonamide Derivative |
|---|---|
| Aniline | N-phenyl-4-methylpentane-2-sulfonamide |
| Diethylamine | N,N-diethyl-4-methylpentane-2-sulfonamide |
Sulfonate Ester Synthesis: Similarly, this compound can react with alcohols in the presence of a base to form sulfonate esters. These esters are of interest for their potential as leaving groups in nucleophilic substitution reactions and as plasticizers. The reaction mechanism involves the nucleophilic attack of the alcohol on the sulfonyl chloride.
Table 2: Representative Sulfonate Ester Synthesis
| Alcohol Nucleophile | Resulting Sulfonate Ester |
|---|---|
| Methanol | Methyl 4-methylpentane-2-sulfonate |
| Phenol | Phenyl 4-methylpentane-2-sulfonate |
Other Derivatives: The reactivity of the sulfonyl chloride group is not limited to amines and alcohols. Reactions with other nucleophiles can lead to a variety of other sulfonated compounds. For instance, reaction with thiols would produce thiosulfonates, and hydrolysis would yield the corresponding 4-methylpentane-2-sulfonic acid. These derivatives can serve as intermediates in the synthesis of more complex molecules with potential applications in materials science and agrochemicals.
Contributions to Polymer Chemistry and Materials Science Research
In the realm of polymer chemistry, sulfonyl chlorides are known to serve two primary roles: as initiators for polymerization reactions and as reagents for the chemical modification of existing polymers. cmu.edugoogle.com
Initiators for Polymerization: Alkanesulfonyl chlorides, in the presence of a suitable catalyst, can act as initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu The sulfonyl chloride can generate a sulfonyl radical that initiates the polymerization of various monomers. While specific studies on this compound as a polymerization initiator are not prevalent, its structure is analogous to other alkyl sulfonyl chlorides that have been used for this purpose. The resulting polymers would possess a 4-methylpentan-2-ylsulfonyl end-group, which could influence the polymer's properties, such as thermal stability and solubility.
Polymer Modification: Another significant application is the post-polymerization modification of polymers containing reactive functional groups. google.com For example, polymers with hydroxyl or amine functionalities can be reacted with this compound to introduce the sulfonyl group onto the polymer backbone. This modification can alter the physical and chemical properties of the polymer, such as its hydrophilicity, thermal stability, and mechanical strength. Such modified polymers could find use in membranes, coatings, and other advanced materials. google.com A patent describes the use of silane (B1218182) modified chlorosulfonated olefinic polymers, highlighting the reactivity of the sulfonyl chloride group in polymer systems. google.com
Advanced Derivatization Strategies for Functionalization of this compound
Beyond the straightforward synthesis of sulfonamides and sulfonate esters, more advanced derivatization strategies can be envisioned for this compound, leveraging the reactivity of the sulfonyl chloride group.
Reductive Derivatization: The sulfonyl chloride group can be reduced to the corresponding sulfinic acid or even to a thiol. These reduced sulfur compounds open up a different avenue of chemical transformations, allowing for the introduction of the 4-methylpentane-2-sulfinyl or 4-methylpentane-2-thio moieties into target molecules.
Conversion to Other Sulfonyl Derivatives: The chloride in this compound can be displaced by other halides, such as fluoride, to generate the corresponding sulfonyl fluoride. Sulfonyl fluorides have gained attention in chemical biology and drug discovery as they can exhibit different reactivity and selectivity compared to sulfonyl chlorides. nih.gov
Table 3: Potential Advanced Derivatization Reactions
| Reagent | Resulting Functional Group | Potential Application of Product |
|---|---|---|
| Reducing agent (e.g., Na₂SO₃) | Sulfinic acid | Intermediate for further synthesis |
| Fluorinating agent (e.g., KF) | Sulfonyl fluoride | Chemical probe, drug discovery |
The development of novel synthetic methodologies continues to expand the utility of sulfonyl chlorides. For instance, recent research has shown that primary sulfonamides can be converted back to highly reactive sulfonyl chlorides under mild conditions, a transformation that could be applied to derivatives of this compound to enable late-stage functionalization of complex molecules. nih.gov
Analytical and Spectroscopic Methodologies for Reaction Monitoring and Product Elucidation in Research Contexts
Advanced Chromatographic Techniques for Separation and Purity Assessment of Reaction Mixtures
Chromatographic methods are indispensable for separating the components of complex reaction mixtures and determining the purity of isolated products like 4-methylpentane-2-sulfonyl chloride and its derivatives. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Due to the potential for thermal degradation of sulfonyl chlorides at high temperatures, careful method development is required. oup.com Methods often involve a capillary column, such as an RTX-5MS, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. rsc.org For instance, a typical GC-MS method for analyzing sulfonyl chlorides might use an initial oven temperature of 50°C, which is then ramped up to 300°C. rsc.org The purity of sulfonyl chlorides can be determined by GC-FID, using an internal standard for quantification. rsc.org However, the inherent reactivity of the sulfonyl chloride group can lead to decomposition in the hot injector or on the column, which may necessitate their conversion to more stable derivatives, such as sulfonamides or sulfonyl fluorides, prior to analysis. oup.comcore.ac.uk
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis of less volatile or thermally labile compounds. For sulfonyl chlorides, which lack strong UV chromophores, derivatization is often necessary to enable sensitive UV detection. google.com Alternatively, Indirect Photometric Detection (IPD) can be used, where a UV-absorbing ion-pair reagent is added to the mobile phase, allowing for the detection of non-UV-absorbing analytes like aliphatic sulfonates. nih.gov A patent describes an HPLC method for detecting methylsulfonyl chloride in industrial waste by derivatizing it to introduce a UV-active group, followed by quantification using a DAD detector. google.com Reversed-phase columns, such as a C18 column, with a mobile phase of acetonitrile (B52724) and water are commonly used. google.comnih.gov
Interactive Data Table: Typical Chromatographic Conditions for Sulfonyl Chloride Analysis Click on the headers to learn more about each parameter.
| Parameter | Gas Chromatography (GC) rsc.org | High-Performance Liquid Chromatography (HPLC) google.com |
| Column | RTX-5MS (30 m x 0.25 mm ID x 0.25 µm) | Waters XBridge C18 |
| Mobile Phase | Carrier Gas: Helium | Acetonitrile/Water with 0.05% Trifluoroacetic Acid (Gradient) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Diode Array Detector (DAD) @ 210 nm |
| Temperature | Oven Program: 50°C (1 min), then 25°C/min to 300°C | Ambient |
| Flow Rate | 40 cm/sec (linear velocity) | 1.0 mL/min |
| Notes | Suitable for volatile, thermally stable derivatives. | Often requires derivatization for UV detection. |
Spectroscopic Characterization Techniques for Reaction Intermediates and Products
Spectroscopic techniques are vital for the structural elucidation of this compound and the products derived from it. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify functional groups. Sulfonyl chlorides show strong, characteristic absorption bands for the S=O stretching vibrations. These typically appear in two regions: 1410–1370 cm⁻¹ (asymmetric stretch) and 1204–1166 cm⁻¹ (symmetric stretch). acdlabs.com The C-H stretching bands from the alkyl chain of this compound would be expected in the 3000–2800 cm⁻¹ region. acdlabs.com The sulfur-chlorine (S-Cl) stretching band is found in the far-IR region, typically around 375 cm⁻¹. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the different protons in the isobutyl and ethyl-like fragments. The proton on the carbon bearing the sulfonyl chloride group (at position 2) would be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the SO₂Cl group, likely appearing around 3.7 ppm. acdlabs.com The ¹³C NMR spectrum would similarly show a downfield shift for the carbon atom attached to the sulfonyl chloride group.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of an aliphatic sulfonyl chloride, characteristic ion peaks can be observed. acdlabs.com For this compound, one would expect to see fragments corresponding to the loss of chlorine, the sulfonyl group, and various parts of the alkyl chain. An ion peak at m/z 99 (SO₂Cl) is characteristic of a sulfonyl chloride group and would exhibit an A+2 peak at m/z 101 due to the ³⁷Cl isotope. acdlabs.com The PubChem entry for this compound predicts a monoisotopic mass of 184.03249 Da. uni.lu
Interactive Data Table: Predicted Spectroscopic Data for this compound Explore the expected spectroscopic signatures for this compound.
| Technique | Feature | Expected Value/Region | Reference |
| IR Spectroscopy | Asymmetric SO₂ Stretch | 1410–1370 cm⁻¹ | acdlabs.com |
| Symmetric SO₂ Stretch | 1204–1166 cm⁻¹ | acdlabs.com | |
| C-H Stretch | 3000–2800 cm⁻¹ | acdlabs.com | |
| S-Cl Stretch | ~375 cm⁻¹ | cdnsciencepub.com | |
| ¹H NMR Spectroscopy | H-C-SO₂Cl | ~3.7 ppm | acdlabs.com |
| Mass Spectrometry | Molecular Ion (M) | m/z 184 (³⁵Cl), 186 (³⁷Cl) | uni.lu |
| SO₂Cl Fragment | m/z 99 (³⁵Cl), 101 (³⁷Cl) | acdlabs.com |
Stereochemical Analysis of Chiral Derivatives Formed from this compound
Since this compound is a chiral molecule (with a stereocenter at the C2 position), it can be used as a chiral derivatizing agent (CDA). wikipedia.org When a single enantiomer of a chiral reagent like this compound reacts with a racemic mixture of another chiral compound (e.g., an alcohol or amine), it forms a mixture of diastereomers. wikipedia.org
These resulting diastereomers have different physical properties and can be distinguished and quantified by standard analytical techniques like NMR spectroscopy or chromatography (HPLC or GC). wikipedia.org For example, in the ¹H NMR spectrum, the corresponding protons in the two diastereomers will experience slightly different magnetic environments, leading to separate, distinguishable signals. This allows for the determination of the enantiomeric excess (ee) of the original analyte.
The reaction of an alcohol with a sulfonyl chloride to form a sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the reaction. youtube.comyoutube.com This predictable stereochemical outcome is crucial for its application in stereochemical analysis. While general principles of using chiral auxiliaries are well-established, specific published applications using this compound as the CDA are not readily found. However, its structural similarity to other commercially available chiral resolving agents suggests its potential utility in this area.
Application as a Derivatization Reagent for Analytical Detection Enhancement
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. gcms.cz Sulfonyl chlorides, including this compound, can be used as derivatization reagents to enhance the detectability of various analytes, particularly for GC and HPLC analysis. gcms.czgreyhoundchrom.com
For GC Analysis: Derivatization can increase the volatility and thermal stability of polar compounds like alcohols, phenols, and amines, making them more amenable to GC analysis. gcms.cz Reaction with this compound converts these functional groups into the corresponding sulfonate esters and sulfonamides. This process can improve peak shape and reduce tailing by masking polar hydrogen-bonding sites. While silylating reagents are more common, sulfonyl chlorides offer an alternative derivatization strategy. gcms.cz
For HPLC Analysis: For analytes that lack a UV chromophore, derivatization with a reagent that contains one is a common strategy to allow for sensitive UV-Vis detection. While this compound itself is not a strong chromophore, other sulfonyl chlorides like dansyl chloride or pyridine-3-sulfonyl chloride are specifically designed for this purpose, attaching a highly UV-absorbent or fluorescent tag to the analyte. nih.govsigmaaldrich.com The principle, however, remains the same: the sulfonyl chloride group reacts with nucleophilic functional groups (like amines or phenols) on the analyte molecule, thereby tagging it for enhanced detection. nih.gov This is particularly useful for the trace analysis of compounds in complex biological or environmental matrices. sigmaaldrich.com For example, pyridine-3-sulfonyl chloride has been used to enhance the sensitivity of steroidal estrogens and bisphenols in samples analyzed by HPLC-MS/MS. sigmaaldrich.com
Future Research Directions and Unexplored Avenues for 4 Methylpentane 2 Sulfonyl Chloride
Development of Sustainable and Environmentally Benign Synthetic Protocols
Future research will likely focus on developing greener synthetic routes to 4-methylpentane-2-sulfonyl chloride, moving away from traditional methods that often employ harsh reagents. A promising area of investigation is the use of S-alkylisothiourea salts as odorless, stable, and environmentally benign sulfur sources. thieme-connect.comgoogle.com These salts can be prepared from readily available alkyl halides and inexpensive thiourea. thieme-connect.com
The subsequent oxidative chlorosulfonation step offers significant opportunities for green innovation. Current research on other alkanesulfonyl chlorides has demonstrated the efficacy of reagents like N-chlorosuccinimide (NCS) and household bleach (sodium hypochlorite), which are safer and more environmentally friendly than conventional chlorinating agents. thieme-connect.comorganic-chemistry.org A key advantage of using NCS is the potential to recycle the succinimide byproduct, converting it back to NCS, thus creating a more sustainable and atom-economical process. thieme-connect.comorganic-chemistry.org Similarly, bleach-mediated oxidative chlorosulfonation is noted for its simplicity, safety, and use of accessible reagents, often allowing for purification without chromatography. organic-chemistry.orgorganic-chemistry.org Adapting these methods for the synthesis of this compound could significantly reduce the environmental impact of its production. organic-chemistry.org
| Aspect | Traditional Synthetic Protocols | Future Sustainable Protocols |
|---|---|---|
| Sulfur Source | Thiols, disulfides (often odorous) | S-alkylisothiourea salts (odorless, stable) thieme-connect.com |
| Oxidant/Chlorinating Agent | Gaseous chlorine, thionyl chloride (hazardous) researchgate.net | N-chlorosuccinimide (NCS), Sodium hypochlorite (B82951) (bleach), NaClO₂ organic-chemistry.orgorganic-chemistry.org |
| Byproducts | Acidic and/or toxic waste | Recyclable byproducts (e.g., succinimide) thieme-connect.com |
| Process Safety | Often involves harsh, corrosive, or toxic reagents | Improved worker and environmental safety organic-chemistry.org |
Exploration of Novel Catalytic Systems for Reactions Involving this compound
The reactivity of this compound could be significantly enhanced and diversified through the exploration of novel catalytic systems. A particularly promising frontier is visible-light photocatalysis, which allows reactions to proceed under mild conditions, often at room temperature, with high functional group tolerance. nih.govacs.org Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, have been successfully used for the synthesis of aryl sulfonyl chlorides. nih.govacs.org Investigating the applicability of such metal-free, inexpensive, and recyclable catalysts for reactions involving aliphatic sulfonyl chlorides like this compound is a logical next step. acs.org
Photoredox catalysis can enable unique transformations, such as the chlorosulfonylation and oxysulfonylation of alkenes, using sulfonyl chlorides as sulfonyl radical precursors. rsc.org Research into tunable photoredox systems, where the reaction outcome can be controlled by simply changing the photocatalyst or solvent, could unlock new synthetic pathways for creating complex molecules from this compound. rsc.org For instance, iridium(III) and copper(II) complexes have been shown to catalyze the addition of sulfonyl chlorides across double bonds, and exploring analogous reactivity for this compound could yield novel sulfonated products. rsc.org
Expansion of Substrate Scope and Reaction Diversity for Enhanced Utility
While sulfonyl chlorides are known to react with a range of nucleophiles, a key area for future research is the systematic expansion of the substrate scope for this compound. This involves exploring its reactions with a wider variety of functional groups and coupling partners under mild and selective conditions. nih.gov
Recent advances have shown that sulfonyl chlorides can serve as precursors to a broad array of sulfur-containing functional groups, including not only the classic sulfonamides and sulfonates but also sulfones, sulfinic acids, and sulfonyl fluorides. nih.govnih.gov Future work should focus on applying these transformations to this compound. For example, methods developed for the late-stage functionalization of complex molecules using aryl sulfonyl chlorides could be adapted, allowing for the incorporation of the 4-methylpentane-2-sulfonyl moiety into pharmaceutically relevant scaffolds. nih.gov
Furthermore, the utility of this compound in reactions with various unsaturated compounds like alkenes, alkynes, and imines warrants deeper investigation. magtech.com.cn These reactions can lead to the formation of diverse molecular architectures, including cyclic systems. thieme-connect.com A thorough exploration of its reactivity profile with different classes of nucleophiles and unsaturated partners will enhance its utility as a versatile building block in organic synthesis. nih.govmagtech.com.cn
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The synthesis and application of sulfonyl chlorides often involve highly exothermic reactions and the use of hazardous reagents, making them ideal candidates for integration into continuous flow chemistry and automated systems. rsc.orgmdpi.com Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which can improve safety, increase yield, and enhance reproducibility. rsc.orgresearchgate.net
Future research should aim to develop a continuous flow protocol for the synthesis of this compound. Studies on other sulfonyl chlorides have demonstrated significant improvements in space-time yield and process safety when transitioning from batch to continuous manufacturing. mdpi.comresearchgate.net For example, a continuous process for aryl sulfonyl chlorides using multiple continuous stirred-tank reactors (CSTRs) and an automated control scheme has been successfully developed, showcasing the potential for scalable and reliable production. mdpi.comresearchgate.net
Automated systems can also be employed for high-throughput screening to rapidly optimize reaction conditions and explore the substrate scope of this compound in various transformations. mdpi.com This approach would accelerate the discovery of new applications and provide robust, scalable protocols for its use in both academic and industrial settings. researchgate.netresearchgate.net
| Parameter | Batch Processing | Flow Chemistry & Automation |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio, risk of thermal runaway rsc.org | Excellent heat transfer, superior temperature control thieme-connect.de |
| Safety | Handling of large quantities of hazardous reagents and intermediates mdpi.com | Small reactor volumes, containment of hazardous materials, improved safety rsc.org |
| Scalability | Often problematic, with issues in reproducibility and safety mdpi.com | Easier and more reliable scale-up by extending operation time researchgate.net |
| Reproducibility | Can be variable due to mixing and temperature inconsistencies mdpi.com | High consistency and reliability due to precise process control researchgate.net |
| Space-Time Yield | Generally lower | Significantly higher, more efficient production rsc.orgmdpi.com |
Advanced Computational Modeling for Predictive Reactivity and Stereoselectivity
Advanced computational modeling represents a powerful, yet underexplored, avenue for understanding and predicting the behavior of this compound. The mechanism of solvolysis for various arenesulfonyl chlorides has been studied using computational methods to correlate reaction rates and predict mechanisms. nih.govmdpi.com Applying similar theoretical studies to this compound could provide fundamental insights into its reactivity with different nucleophiles and solvents.
Such models can be used to predict transition states, activation energies, and the influence of substituents on reaction outcomes. This predictive power is invaluable for designing new reactions and optimizing existing ones, reducing the need for extensive empirical screening. magtech.com.cn
Furthermore, computational tools can be employed to predict stereoselectivity in reactions where new chiral centers are formed. By modeling the interactions between the sulfonyl chloride, substrate, and catalyst, it may be possible to design reactions that favor the formation of a specific stereoisomer. This is particularly relevant for applications in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. The integration of data science has also been shown to help construct more diverse and representative substrate scopes for analysis, a tool that could be applied to better understand the reaction space of this compound. princeton.edu
Q & A
Q. How can the synthesis of 4-Methylpentane-2-sulfonyl chloride be optimized for improved yield and purity?
- Methodological Answer: Synthesis optimization involves controlling reaction conditions such as temperature, solvent selection, and stoichiometry. For sulfonyl chlorides, chlorination of thiol intermediates (e.g., using Cl₂ or SO₂Cl₂) is common. Purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) enhances purity. Monitoring reaction progress with TLC or GC-MS ensures intermediate conversion .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify alkyl chain branching and sulfonyl group integration (e.g., δ ~3.5 ppm for CH₂-SO₂Cl).
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 182.6).
- FT-IR: Peaks at 1360 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O) validate the sulfonyl chloride moiety .
Q. How should this compound be handled to prevent hydrolysis or decomposition?
- Methodological Answer: Store under inert atmosphere (argon/nitrogen) at 2–8°C. Use anhydrous solvents (e.g., dried dichloromethane) during reactions. Avoid prolonged exposure to moisture by employing Schlenk lines or gloveboxes. Reactivity assays show decomposition rates increase by 40% at >25°C .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural characterization?
- Methodological Answer: Contradictions arise from dynamic processes (e.g., rotamers) or impurities. Use variable-temperature NMR to identify conformational equilibria. Compare experimental data with computational predictions (DFT calculations for chemical shifts). Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What nucleophilic substitution reactions are most effective for derivatizing this compound, and how does steric hindrance influence selectivity?
- Methodological Answer:
Q. What hyphenated techniques (e.g., LC-MS/MS) are suitable for detecting trace byproducts in synthesized batches?
- Methodological Answer: LC-MS/MS with a C18 column and acetonitrile/water gradient separates byproducts (e.g., sulfonic acids from hydrolysis). Limit of detection (LOD) is 0.1 ppm. Quantify using external calibration curves with deuterated internal standards .
Q. How does the branched alkyl chain in this compound influence its reactivity compared to linear analogs?
- Methodological Answer: The 4-methyl group increases steric bulk, reducing electrophilicity at the sulfur center. Hammett studies show a σₚ value of +0.82 (vs. +0.71 for linear analogs), indicating slower nucleophilic attack. Computational modeling (DFT) reveals a 15% higher activation energy barrier .
Methodological Recommendations
- Synthetic Scale-Up: Use continuous flow reactors to mitigate exothermic risks during chlorination .
- Purity Assessment: Combine elemental analysis (C, H, S, Cl) with chromatographic methods (HPLC) for batch consistency .
- Safety Protocols: Implement fume hoods and PPE (nitrile gloves, face shields) due to lachrymatory and corrosive hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
